molecular formula C11H13ClF2N2O B1416785 1-(3,4-Difluorobenzoyl)piperazine hydrochloride CAS No. 1171078-91-3

1-(3,4-Difluorobenzoyl)piperazine hydrochloride

Cat. No. B1416785
M. Wt: 262.68 g/mol
InChI Key: JNBFRHNICZIWRB-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzoyl)piperazine hydrochloride is a biochemical compound with the molecular formula C11H13ClF2N2O and a molecular weight of 262.68 g/mol . It is used for proteomics research .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3,4-Difluorobenzoyl)piperazine hydrochloride, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is 1S/C11H12F2N2O.ClH/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts : This research discusses the synthesis of new compounds with potential as dual antihypertensive agents, highlighting the relevance of hydrochloride salts in pharmaceutical development. The study provides insights into the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts, a key aspect in the synthesis of related compounds (Marvanová et al., 2016).

Molecular Structures and Intermolecular Interactions

  • Three Closely Related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines : This study investigates different analogues of piperazine compounds, demonstrating varied molecular structures and intermolecular interactions. It provides a foundation for understanding the structural nuances of similar compounds, including 1-(3,4-Difluorobenzoyl)piperazine hydrochloride (Mahesha et al., 2019).

Pharmaceutical Intermediate Synthesis

  • AN IMPROVED ONE-POT SYNTHESIS OF N-(2,3-DIH YDROBENZO[1,4]DIOXIN-2-CARBONYL)PIPERAZINE : This research outlines an improved process for synthesizing a key intermediate in the preparation of the antihypertensive agent Doxazosin. It emphasizes the importance of piperazine hydrochloride derivatives in pharmaceutical synthesis (Ramesh et al., 2006).

Biological Activities and Potential Applications

  • Synthesis and Biological Evaluation of a Series of 1,4-disubstituted 1,2,3-triazole Derivatives as Possible Antimicrobial Agents : This paper describes the synthesis of novel compounds derived from piperazine, demonstrating their potential as antimicrobial agents. The findings offer insights into the possible applications of piperazine hydrochloride derivatives in addressing microbial resistance (Jadhav et al., 2017).

Safety And Hazards

The safety information available indicates that 1-(3,4-Difluorobenzoyl)piperazine hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

(3,4-difluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBFRHNICZIWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzoyl)piperazine hydrochloride

CAS RN

1171078-91-3
Record name 1-(3,4-difluorobenzoyl)piperazine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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